molecular formula C23H21N5O2S B14999985 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999985
M. Wt: 431.5 g/mol
InChI Key: CRXOTDMKDPATKC-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 7,8-dihydroquinazolin-5(6H)-one core substituted with a thiophen-2-yl group at position 7 and a 6-ethoxy-4-methylquinazolin-2-ylamino moiety at position 2. Quinazolinones are six-membered heterocyclic systems with nitrogen atoms at positions 1, 3, and 4, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N5O2S/c1-3-30-15-6-7-18-16(11-15)13(2)25-23(26-18)28-22-24-12-17-19(27-22)9-14(10-20(17)29)21-5-4-8-31-21/h4-8,11-12,14H,3,9-10H2,1-2H3,(H,24,25,26,27,28)

InChI Key

CRXOTDMKDPATKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-4-methylquinazoline-2-amine with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolines .

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinones with Thiophen-2-yl Substituents

Compounds bearing a thiophen-2-yl group at position 7 exhibit distinct electronic and steric properties due to sulfur’s polarizability and the aromatic thiophene ring. Key examples include:

Compound Name Substituents (Position 2) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Source
2-[(4-Methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenylamino N/A N/A 1H NMR (δ 7.07–7.26: Ar-H; δ 5.93: pyrimidine H-4)
7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-thiazolo[3,2-a]pyrimidine-3,6-dione 3,4,5-Trimethoxybenzylidene 115–117 83 IR: 1660 cm⁻¹ (C=O); 1H NMR (δ 3.59–3.73: OCH3)
Target Compound 6-Ethoxy-4-methylquinazolin-2-ylamino N/A N/A Likely C=O stretch ~1660 cm⁻¹; quinazoline δ 1.05–2.36 (alkyl)

Key Observations :

  • The thiophen-2-yl group contributes to π-π stacking interactions in biological systems, as seen in antitumor analogs .
  • Methoxy and ethoxy substituents enhance solubility, while methyl groups may improve metabolic stability .
Quinazolinones with Varied Amino Substituents at Position 2

Substituents at position 2 significantly modulate bioactivity. Examples include:

Compound Name Substituent (Position 2) Bioactivity Notes Synthesis Yield (%) Source
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Methylphenylamino Anticancer (in silico docking studies) N/A
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 6-Ethyl-4-methylquinazolin-2-yl N/A N/A
2-(Furan-2-ylmethyl)amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Furan-2-ylmethylamino Antidiabetic (predicted ADME: high permeability) N/A

Key Observations :

  • Bulky substituents (e.g., quinazolinylamino) may hinder binding to compact enzyme active sites but enhance selectivity for specific targets .
  • Fluorophenyl and methoxyphenyl groups are associated with improved pharmacokinetic profiles in related compounds .
Hexahydroquinazolinone Derivatives
Compound Name Substituents Melting Point (°C) 1H NMR Data (δ ppm) Source
4-(4-Dimethylamino-2-hydroxyphenyl)-7,7-dimethyl-2-thioxo-hexahydroquinazolin-5(6H)-one 4-Dimethylamino-2-hydroxyphenyl N/A δ 2.74 (NMe2); δ 7.09–7.29 (Ar-H)
7,7-Dimethyl-4-phenyl-2-thioxo-hexahydroquinazolin-5(6H)-one Phenyl N/A δ 1.05–1.15 (CMe); δ 2.26–2.36 (CH2)

Key Observations :

  • Thioxo groups (C=S) in hexahydroquinazolinones may enhance metal-binding capacity compared to carbonyl analogs .

Biological Activity

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse pharmacological effects. The presence of an ethoxy group and a thiophene moiety enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight304.37 g/mol
Melting Point180–182 °C
SolubilitySoluble in DMSO

Biological Activities

Preliminary studies indicate that this compound exhibits a variety of biological activities, including:

  • Antiproliferative Effects : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression.

Antiproliferative Activity

Research has indicated that derivatives of quinazoline can act as potent antiproliferative agents. For instance, studies have reported that similar compounds exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The biological activity of this compound may be attributed to its ability to interact with specific protein kinases that regulate cell proliferation and survival. For example, inhibitors targeting the TTK kinase have shown significant anti-proliferative effects in vitro .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of various quinazoline derivatives found that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.15 to 1.4 µM against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to key targets involved in cancer signaling pathways is significant, indicating a potential for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesNotable Activities
6-MethoxyquinazolineQuinazoline coreAntitumor activity
1-Amino-tetrahydropyrimidineTetrahydropyrimidine coreNeuroprotective effects
EthoxyquinazolineEthoxy substitution on quinazolineAntimicrobial properties

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